An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3)
An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxy-chroman-3-carboxylic acid, a heterocyclic compound belonging to the chroman family, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework is a key feature in various biologically active compounds, suggesting its potential as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of 8-Methoxy-chroman-3-carboxylic acid, including its physicochemical properties, detailed synthetic methodologies, and an exploration of its potential biological activities and associated signaling pathways based on current research on closely related analogues.
Physicochemical Properties
8-Methoxy-chroman-3-carboxylic acid is an off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 108088-19-3 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Appearance | Off-white crystalline powder | [1][2] |
| Melting Point | 170-175 °C | [1][2] |
| Purity | ≥ 99% (by NMR) | [1][2] |
| Synonyms | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | [1] |
| Storage Conditions | 0-8 °C | [1][2] |
Synthesis and Experimental Protocols
The synthesis of 8-Methoxy-chroman-3-carboxylic acid can be achieved through several routes, primarily involving the formation of the chroman ring system followed by the introduction or modification of the carboxylic acid group. Below are detailed experimental protocols based on established synthetic strategies for chroman and coumarin derivatives.
Synthesis from 8-Methoxy-chroman-3-carbaldehyde via Oxidation
This method involves the oxidation of the corresponding aldehyde precursor.
Experimental Protocol:
-
Dissolution: Dissolve 8-Methoxy-chroman-3-carbaldehyde in a suitable solvent mixture, such as dichloromethane-water.
-
Oxidation: To the solution, add sodium chlorite and a scavenger such as sulfamic acid. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the aqueous layer with an organic solvent like dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 8-Methoxy-chroman-3-carboxylic acid.
Multi-step Synthesis from Substituted Phenols
This approach builds the chroman ring system from a phenolic precursor.
Experimental Protocol:
-
Condensation: React 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst like piperidine. This condensation reaction typically yields ethyl 8-methoxycoumarin-3-carboxylate.
-
Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid, 8-methoxycoumarin-3-carboxylic acid, using standard hydrolysis conditions (e.g., aqueous sodium hydroxide followed by acidification).
-
Reduction: Selectively reduce the α,β-unsaturated lactone of the coumarin ring to form the saturated pyran ring of the chroman structure. This can be achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or other reducing agents that selectively target the double bond of the lactone.
-
Purification: Purify the final product, 8-Methoxy-chroman-3-carboxylic acid, using recrystallization or column chromatography.
Biological Activity and Potential Therapeutic Applications
While direct and extensive biological data for 8-Methoxy-chroman-3-carboxylic acid is limited in publicly available literature, the chroman scaffold is a well-established pharmacophore. Research on closely related analogues provides strong indications of its potential therapeutic applications.
Anticancer Potential
The unsaturated analogue, 8-methoxycoumarin-3-carboxylic acid, has demonstrated significant antiproliferative activity.
| Compound | Cell Line | Activity | IC₅₀ | Reference |
| 8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | Antiproliferative | 5 µM |
This suggests that 8-Methoxy-chroman-3-carboxylic acid could serve as a valuable starting point for the development of novel anticancer agents. The proposed mechanism for related compounds involves the induction of apoptosis through the activation of caspases and interference with microtubule dynamics.
ROCK2 Inhibition
Derivatives of the closely related 6-methoxy-chroman-3-carboxylic acid have been identified as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).
| Compound | Target | Activity | IC₅₀ | Reference |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | Inhibitor | 3 nM | [3] |
ROCK kinases are implicated in various cellular processes, and their inhibition is a promising strategy for the treatment of diseases such as hypertension, cancer, and glaucoma. The data on the 6-methoxy analogue suggests that the 8-methoxy counterpart could also be explored for ROCK inhibition.
Antioxidant Activity
The chroman structure is the core of Vitamin E (tocopherols), which are well-known antioxidants. The presence of the methoxy group on the aromatic ring of 8-Methoxy-chroman-3-carboxylic acid may contribute to its antioxidant potential by stabilizing radical species.[4]
Experimental Protocol for Antioxidant Activity (DPPH Assay):
-
Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay: In a 96-well plate, add various concentrations of 8-Methoxy-chroman-3-carboxylic acid to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample wells to that of a control (DPPH solution with solvent only). The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Signaling Pathways
Based on the biological activities of closely related compounds, the following signaling pathways are of interest for investigating the mechanism of action of 8-Methoxy-chroman-3-carboxylic acid and its derivatives.
Apoptosis Induction via Caspase Activation and Tubulin Polymerization Inhibition
The anticancer activity of the related 8-methoxycoumarin-3-carboxamides has been linked to the induction of apoptosis through the activation of effector caspases 3 and 7, and the inhibition of β-tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Proposed apoptotic pathway for related compounds.
ROCK2 Signaling Pathway Inhibition
The inhibition of ROCK2 by amide derivatives of 6-methoxy-chroman-3-carboxylic acid suggests a potential role in modulating pathways regulated by the RhoA/ROCK signaling cascade. This pathway is crucial in cell adhesion, motility, and contraction.
Caption: ROCK2 inhibition by a related chroman derivative.
Conclusion
8-Methoxy-chroman-3-carboxylic acid is a versatile chemical entity with a promising profile for applications in drug discovery and materials science. Its synthesis is achievable through established organic chemistry methodologies. While direct biological data is still emerging, the activities of its close analogues in cancer and kinase inhibition highlight it as a high-priority scaffold for further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this intriguing molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]
